molecular formula C9H9BrFNO B14021608 6-Bromo-2-fluoro-N,3-dimethylbenzamide

6-Bromo-2-fluoro-N,3-dimethylbenzamide

Cat. No.: B14021608
M. Wt: 246.08 g/mol
InChI Key: CITXHKAJLJGGRI-UHFFFAOYSA-N
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Description

6-Bromo-2-fluoro-N,3-dimethylbenzamide is an organic compound with the molecular formula C9H9BrFNO It is a derivative of benzamide, characterized by the presence of bromine and fluorine atoms on the benzene ring, along with N,3-dimethyl substitution

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-fluoro-N,3-dimethylbenzamide typically involves the following steps:

    Fluorination: The fluorine atom is introduced via nucleophilic aromatic substitution, often using a fluorinating agent like potassium fluoride (KF) or cesium fluoride (CsF) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).

    Amidation: The final step involves the formation of the amide bond. This can be achieved by reacting the brominated and fluorinated benzene derivative with N,N-dimethylamine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) or using direct amidation methods.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, cost-effectiveness, and safety, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-fluoro-N,3-dimethylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: Both the bromine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in solvents like methanol or tert-butanol.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

Scientific Research Applications

6-Bromo-2-fluoro-N,3-dimethylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate or active ingredient in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Bromo-2-fluoro-N,3-dimethylbenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity, influencing its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-fluoro-N,N-dimethylbenzamide
  • 2-Bromo-6-fluoro-N,3-dimethylbenzamide
  • 3-Bromo-N,N-dimethylbenzamide

Uniqueness

6-Bromo-2-fluoro-N,3-dimethylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C9H9BrFNO

Molecular Weight

246.08 g/mol

IUPAC Name

6-bromo-2-fluoro-N,3-dimethylbenzamide

InChI

InChI=1S/C9H9BrFNO/c1-5-3-4-6(10)7(8(5)11)9(13)12-2/h3-4H,1-2H3,(H,12,13)

InChI Key

CITXHKAJLJGGRI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)Br)C(=O)NC)F

Origin of Product

United States

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